Corynantheine
Overview
Description
Corynantheine is a type of alkaloid that is a major component of the Mitragyna speciosa, also known as kratom . It exhibits unique pharmacological activity . Corynantheine alkaloids are highly abundant natural bioactive substances of various core structures possessing important properties such as nerve excitation and antimalarial and analgesic effects .
Synthesis Analysis
The synthesis of Corynantheine-type alkaloids has been a subject of research. A catalytic, asymmetric platform has been reported that enables rapid access to corynantheine alkaloids . The first enantioselective total synthesis of (−)-corynantheidine pseudoindoxyl is described. The first asymmetric syntheses of (+)-corynoxine and (−)-corynoxine B were also achieved, along with enantioselective syntheses of (−)-corynantheidol and (−)-corynantheidine . Another research reported a general and common catalytic asymmetric strategy for the total and formal synthesis of a broad number of optically active natural products from the corynantheine and ipecac alkaloid families .
Molecular Structure Analysis
The molecular structure of Corynantheine is C22H26N2O3 . The major and minor conformation contains the methyl ether group above and below the plane of the ring, respectively, as determined by low-temperature NOESY spectra, with free energy difference DeltaG degrees = 1.1 kJ/mol at -40 degrees C .
Chemical Reactions Analysis
Corynantheine-type alkaloids are synthesized through a series of chemical reactions. A general and common synthetic strategy for the preparation of the title alkaloids and related natural products, their epimers, and several nonnatural analogues has been developed to give excellent overall yields on a multigram scale .
Scientific Research Applications
Synthetic Chemistry : Corynantheine alkaloids have been a focal point in synthetic chemistry, particularly in enantiomerically pure forms using methodologies like the intramolecular Blaise reaction (Beard & Meyers, 1991).
Broad Bioactivity Profile : These alkaloids exhibit a broad bioactivity profile, including analgesic, anti-inflammatory, antihypertensive, antiarrhythmic activities, inhibition of multiple ion channels, affinity for opioid receptors, and activity against Leishmania (Pérez, Espadinha, & Santos, 2015).
Leishmanicidal Activity : Corynantheine and related alkaloids have shown pronounced activity against Leishmania major promastigotes, indicating potential use in treating Leishmania infections (Staerk et al., 2000).
Potential in Treating Neurodegenerative Diseases : Corynantheine has been implicated in Alzheimer’s disease treatment, with studies indicating its interaction with multiple pathological processes in Alzheimer's disease (Zeng et al., 2021).
Conformational Analysis : Research includes studying the conformational analysis of corynantheine and its derivatives through dynamic NMR spectroscopy and computational methods, which is crucial for understanding its biological activity (Staerk, Norrby, & Jaroszewski, 2001).
Potential in Ocular Hypertension Treatment : Corynanthine has been studied for its effects on intraocular pressure, suggesting a potential role in treating ocular hypertension and glaucoma (Serle et al., 1985).
properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-XPOGPMDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317727 | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corynantheine | |
CAS RN |
18904-54-6 | |
Record name | Corynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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